molecular formula C11H17IO2 B12569071 2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane CAS No. 185130-47-6

2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane

Cat. No.: B12569071
CAS No.: 185130-47-6
M. Wt: 308.16 g/mol
InChI Key: QTEXONRNODECRC-UHFFFAOYSA-N
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Description

2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane is a chemical compound with the molecular formula C10H15IO2 It is known for its unique structure, which includes an iodo group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane typically involves the reaction of 5-iodo-2-methylpent-4-yn-2-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the iodo group, forming a deiodinated product.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Deiodinated products and corresponding alcohols.

    Substitution: Products with new functional groups replacing the iodo group.

Scientific Research Applications

2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane involves its interaction with molecular targets and pathways. The iodo group and oxane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Bromo-2-methylpent-4-yn-2-yl)oxy]oxane
  • 2-[(5-Chloro-2-methylpent-4-yn-2-yl)oxy]oxane
  • 2-[(5-Fluoro-2-methylpent-4-yn-2-yl)oxy]oxane

Uniqueness

2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group enhances the compound’s ability to undergo specific reactions, making it valuable in various research and industrial applications.

Properties

CAS No.

185130-47-6

Molecular Formula

C11H17IO2

Molecular Weight

308.16 g/mol

IUPAC Name

2-(5-iodo-2-methylpent-4-yn-2-yl)oxyoxane

InChI

InChI=1S/C11H17IO2/c1-11(2,7-5-8-12)14-10-6-3-4-9-13-10/h10H,3-4,6-7,9H2,1-2H3

InChI Key

QTEXONRNODECRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#CI)OC1CCCCO1

Origin of Product

United States

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